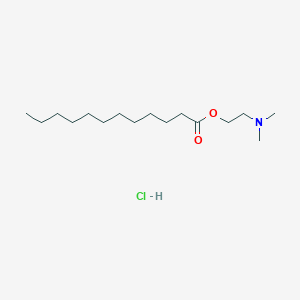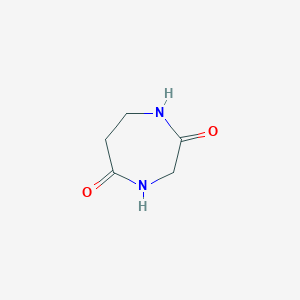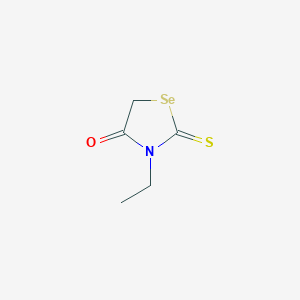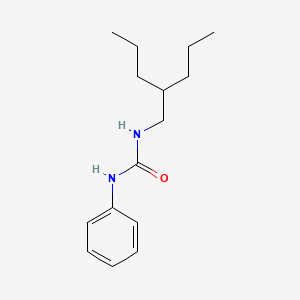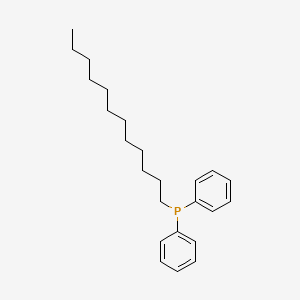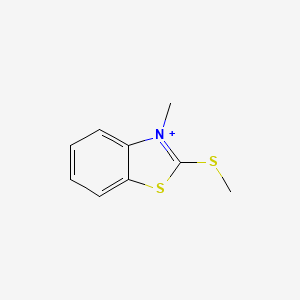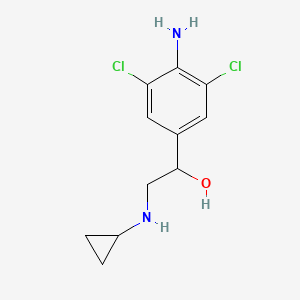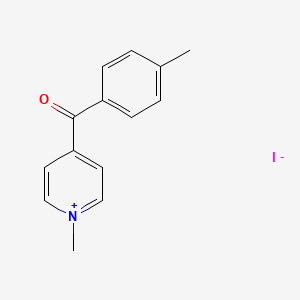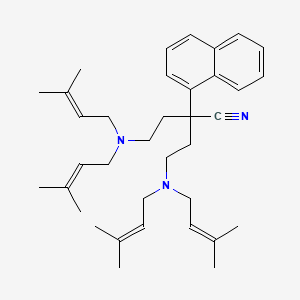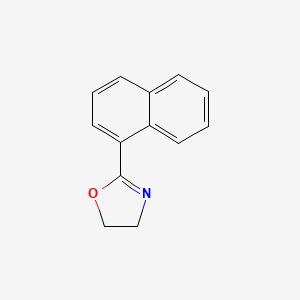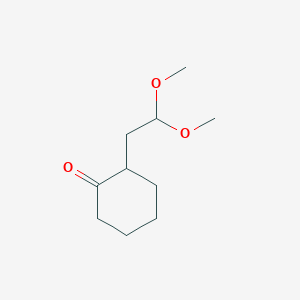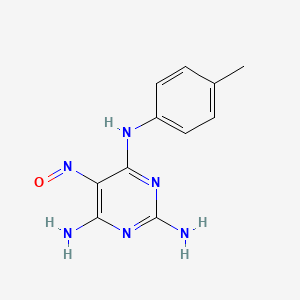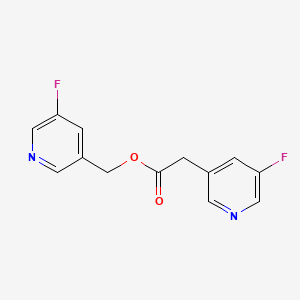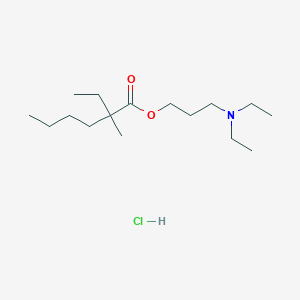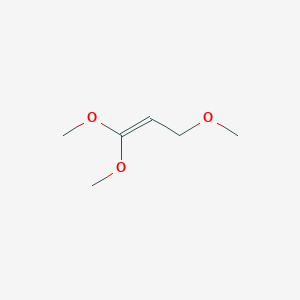
1,1,3-Trimethoxyprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trimethoxyprop-1-ene is an organic compound with the molecular formula C6H12O3. It is a colorless liquid with a boiling point of approximately 30°C at 0.5 Torr . This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
1,1,3-Trimethoxyprop-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-1,1,3-trimethoxypropane with a base . The reaction conditions typically include the use of a solvent such as methanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,1,3-Trimethoxyprop-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and acetonitrile, as well as catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,3-Trimethoxyprop-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and enzyme reactions.
Medicine: Research into potential pharmaceutical applications, including drug synthesis and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1,3-Trimethoxyprop-1-ene exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding oxidized products. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out.
Comparaison Avec Des Composés Similaires
1,1,3-Trimethoxyprop-1-ene can be compared with other similar compounds such as 1,1,3,3-tetramethoxypropane and 1,1,1-trimethoxypropane . These compounds share similar structural features but differ in the number and position of methoxy groups. The uniqueness of this compound lies in its specific reactivity and applications, which may differ from those of its analogs.
Similar Compounds
- 1,1,3,3-Tetramethoxypropane
- 1,1,1-Trimethoxypropane
These compounds have different chemical properties and reactivities, making them suitable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
50284-74-7 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
1,1,3-trimethoxyprop-1-ene |
InChI |
InChI=1S/C6H12O3/c1-7-5-4-6(8-2)9-3/h4H,5H2,1-3H3 |
Clé InChI |
VBKUCGKXGUHMAD-UHFFFAOYSA-N |
SMILES canonique |
COCC=C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


